

Physical and chemical properties of Oseltamivir Impurity D

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-acetamido-3-hydroxybenzoate*

Cat. No.: B585362

[Get Quote](#)

Technical Guide: Oseltamivir Impurity D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Oseltamivir Impurity D, a known impurity in the synthesis of the antiviral drug Oseltamivir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Oseltamivir.

Chemical Identity and Physical Properties

Oseltamivir Impurity D, identified by the CAS number 1346604-18-9, is also known by its IUPAC name, **ethyl 4-acetamido-3-hydroxybenzoate**.^{[1][2][3][4][5]} It is recognized as a process-related impurity in the synthesis of Oseltamivir.^[1] The compound presents as a white to off-white solid and is soluble in methanol and DMSO.^{[1][6]} For long-term stability, it is recommended to store Oseltamivir Impurity D at 2-8 °C.^[6]

Table 1: Physical and Chemical Properties of Oseltamivir Impurity D

Property	Value	References
IUPAC Name	ethyl 4-acetamido-3-hydroxybenzoate	[1] [2] [4]
Synonyms	Oseltamivir EP Impurity D, Oseltamivir phenol, 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester	[1] [2] [3] [4]
CAS Number	1346604-18-9	[1] [3] [4] [6] [7] [8] [9] [10]
Molecular Formula	C ₁₁ H ₁₃ NO ₄	[1] [3] [4] [6] [7] [9] [11] [12]
Molecular Weight	223.23 g/mol	[1] [3] [4] [6] [7] [9] [11] [12]
Appearance	White to Off-White Solid	[1]
Melting Point	158-164 °C	[1]
Solubility	Soluble in Methanol and DMSO	[6] [12]
Storage	2-8 °C	[6]
SMILES	CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)O	[1] [2]
InChI	InChI=1S/C11H13NO4/c1-3-16-11(15)8-4-5-9(10(14)6-8)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13)	[1] [2] [10]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Oseltamivir Impurity D are not extensively published in peer-reviewed literature. However, based on standard analytical practices for pharmaceutical impurities, the following methodologies are recommended. Commercial suppliers of Oseltamivir Impurity D provide a comprehensive Certificate of Analysis which includes data from these techniques.[\[6\]](#)[\[11\]](#)[\[12\]](#)

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating reverse-phase HPLC method is crucial for the detection and quantification of Oseltamivir Impurity D. While a specific validated method for this impurity is not publicly available, a general method for Oseltamivir and its impurities can be adapted.

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used for separating Oseltamivir and its related substances.
- **Mobile Phase:** A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve adequate separation of the impurity from the active pharmaceutical ingredient (API) and other impurities.
- **Flow Rate:** Typically around 1.0 mL/min.
- **Detection Wavelength:** UV detection at a wavelength where both Oseltamivir and the impurity have significant absorbance, for instance, around 220 nm.
- **Sample Preparation:** Dissolve a precisely weighed amount of the sample in a suitable diluent (e.g., a mixture of the mobile phase components).
- **Validation:** The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Structural Elucidation Techniques

The definitive identification of Oseltamivir Impurity D relies on a combination of spectroscopic methods.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are essential for elucidating the chemical structure. The spectra would confirm the presence of the ethyl ester, the acetamido group, and the substituted benzene ring.

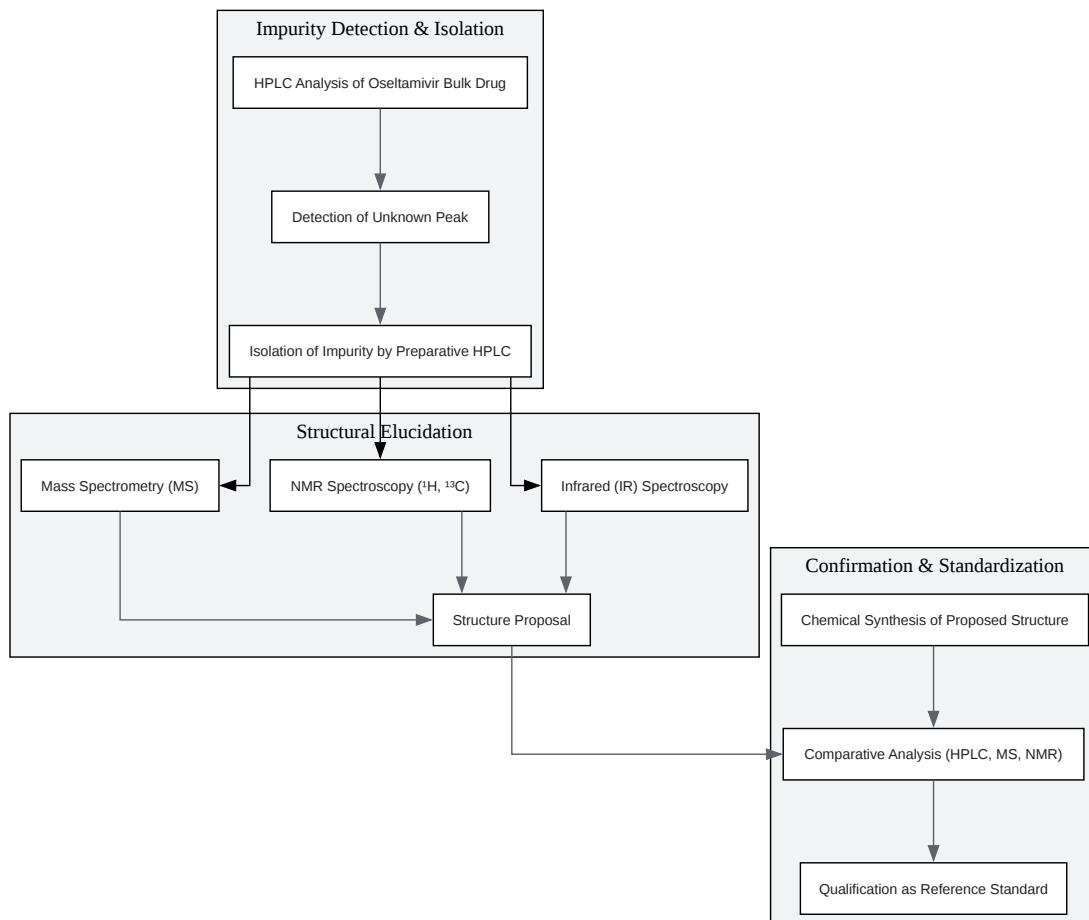
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which should correspond to the calculated exact mass of $C_{11}H_{13}NO_4$. Fragmentation patterns observed in MS/MS experiments can further confirm the structure.
- **Infrared (IR) Spectroscopy:** IR spectroscopy provides information about the functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups.
- **Thermogravimetric Analysis (TGA):** TGA can be used to determine the water content and thermal stability of the impurity.

Synthesis Pathway

A specific, detailed synthetic protocol for Oseltamivir Impurity D is not readily available in the public domain. However, its formation is likely a result of side reactions or degradation during the synthesis of Oseltamivir. The structure suggests it could arise from a precursor or an intermediate in the Oseltamivir synthesis that contains a substituted aromatic ring.

Logical Workflow for Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a pharmaceutical impurity like Oseltamivir Impurity D.

[Click to download full resolution via product page](#)

Caption: Workflow for the Identification and Characterization of Oseltamivir Impurity D.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. ashdin.com [ashdin.com]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. Ethyl 4-acetamido-3-hydroxybenzoate | C11H13NO4 | CID 71312816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Oseltamivir EP Impurity D | CAS No- 1346604-18-9 | Simson Pharma Limited [simsonpharma.com]
- 9. chemscene.com [chemscene.com]
- 10. 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester, 100 mg [lgcstandards.com]
- 11. saitraders.co.in [saitraders.co.in]
- 12. allmpus.com [allmpus.com]
- To cite this document: BenchChem. [Physical and chemical properties of Oseltamivir Impurity D]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b585362#physical-and-chemical-properties-of-oseltamivir-impurity-d>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com